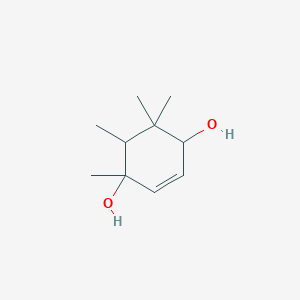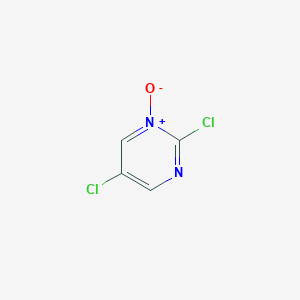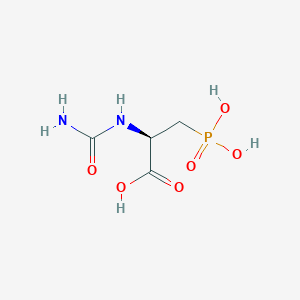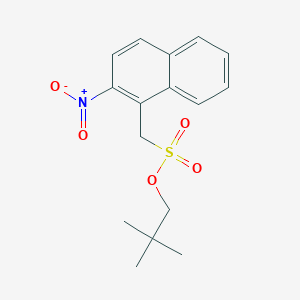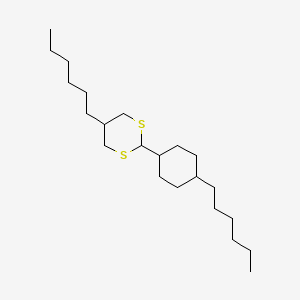
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate is an organic compound with the molecular formula C24H20O6 It is a derivative of benzene, featuring three acetoxy groups and a phenylacryloyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate typically involves the esterification of benzene-1,3,5-triol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the triacetate ester. The phenylacryloyl group is introduced through a Friedel-Crafts acylation reaction using phenylacryloyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the acetoxy groups.
科学的研究の応用
2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Phenylacryloyl)benzene-1,3,5-triyl triacetate involves its interaction with molecular targets through its reactive functional groups. The phenylacryloyl group can undergo Michael addition reactions with nucleophiles, while the acetoxy groups can participate in ester hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1,2,3-Benzenetriol, triacetate:
1,3,5-Triacetoxybenzene: Another triacetate derivative of benzene, differing in the absence of the phenylacryloyl group.
特性
CAS番号 |
88503-16-6 |
|---|---|
分子式 |
C21H18O7 |
分子量 |
382.4 g/mol |
IUPAC名 |
[3,5-diacetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C21H18O7/c1-13(22)26-17-11-19(27-14(2)23)21(20(12-17)28-15(3)24)18(25)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChIキー |
IGUFZRMLBLAKCW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
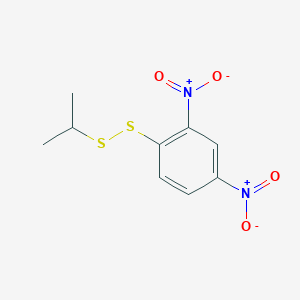
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
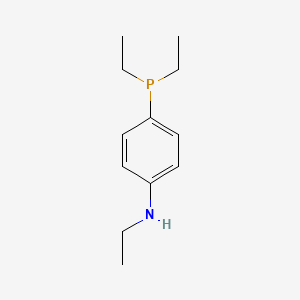
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
